molecular formula C10H9NO3 B2766802 2-(Oxetan-3-yloxy)-1,3-benzoxazole CAS No. 2198052-75-2

2-(Oxetan-3-yloxy)-1,3-benzoxazole

Cat. No.: B2766802
CAS No.: 2198052-75-2
M. Wt: 191.186
InChI Key: CTEFKUYLZMRNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxetan-3-yloxy)-1,3-benzoxazole is a heterocyclic compound that features both an oxetane ring and a benzoxazole moiety The oxetane ring is a four-membered cyclic ether, while the benzoxazole is a fused bicyclic structure containing both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)-1,3-benzoxazole typically involves the formation of the oxetane ring followed by its attachment to the benzoxazole moiety. One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions. For instance, the cyclization of epoxides or halohydrins can lead to the formation of oxetane rings . Additionally, the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light, can also be employed to synthesize oxetane rings .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of oxetane derivatives. This method can enhance the yield and purity of the final product while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can modify the benzoxazole moiety.

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the benzoxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to ring-opened products, while substitution reactions can introduce various functional groups onto the benzoxazole moiety .

Scientific Research Applications

2-(Oxetan-3-yloxy)-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)-1,3-benzoxazole involves its interaction with specific molecular targets. The oxetane ring can act as a hydrogen bond acceptor, enhancing the compound’s binding affinity to enzymes or receptors. The benzoxazole moiety can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxetan-3-yloxy)-1,3-benzoxazole is unique due to the combination of the oxetane ring and benzoxazole moiety, which imparts distinct physicochemical properties. This combination enhances the compound’s stability, reactivity, and potential for diverse applications in various fields .

Properties

IUPAC Name

2-(oxetan-3-yloxy)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-4-9-8(3-1)11-10(14-9)13-7-5-12-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEFKUYLZMRNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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